

# Technical Guide: 4-Chlorothiophene-2-sulfonyl Chloride in Medicinal Chemistry[1]

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## Compound of Interest

**Compound Name:** 4-Chlorothiophene-2-sulfonyl chloride

**CAS No.:** 1016315-26-6

**Cat. No.:** B2823287

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## Executive Summary

**4-Chlorothiophene-2-sulfonyl chloride** (CAS 1016315-26-6) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive sulfonamides.[1][2][3] Distinct from its more common isomer, 5-chlorothiophene-2-sulfonyl chloride, this 4-chloro variant offers a unique substitution pattern that modulates the electronic and steric environment of the thiophene ring.[1] This guide details its chemical profile, regioselective synthesis, reactivity, and handling protocols for drug discovery applications.

## Chemical Identity & Physical Profile[4][5][6][7][8][9][10][11][12][13][14]

Note on Isomerism: Researchers must distinguish between the 4-chloro and 5-chloro isomers. The 4-chloro substitution pattern places the halogen meta to the sulfur atom of the ring (in the 3-position relative to sulfur if numbering starts there, but 4 relative to the sulfonyl group at 2), creating a different vector for halogen bonding and metabolic stability compared to the 5-chloro analog.[1]

Property	Specification
IUPAC Name	4-Chlorothiophene-2-sulfonyl chloride
CAS Registry Number	1016315-26-6
Molecular Formula	
Molecular Weight	217.09 g/mol
SMILES	<chem>ClS(=O)(=O)c1cc(Cl)cs1</chem>
Appearance	Low-melting solid or viscous oil (typically off-white to pale yellow)
Solubility	Soluble in DCM, THF, EtOAc, Chloroform; Reacts with water/alcohols
Storage	2–8°C, Inert atmosphere (Argon/Nitrogen), Moisture sensitive

## Synthetic Pathway & Regioselectivity[15]

The synthesis of **4-chlorothiophene-2-sulfonyl chloride** presents a regiochemical challenge. The most direct route involves the electrophilic aromatic substitution (chlorosulfonation) of 3-chlorothiophene.

## Mechanism and Regiochemistry

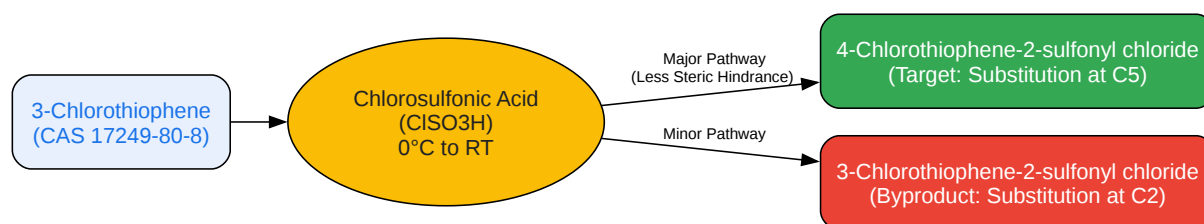
In 3-chlorothiophene, the sulfur atom is the primary activating group, directing electrophiles to the

-positions (2 and 5).[1]

- Position 2: Adjacent to both the sulfur and the chlorine substituent (sterically hindered).
- Position 5: Adjacent to sulfur but sterically less encumbered.

Chlorosulfonation at Position 5 is generally favored or competitive. When the sulfonyl group attaches at Position 5, IUPAC nomenclature rules renumber the ring to give the sulfonyl group

position 2. Consequently, the original 3-chloro substituent becomes the 4-chloro substituent in the final product.[1]



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Figure 1: Regioselective chlorosulfonation of 3-chlorothiophene.[1] The target 4-chloro isomer results from substitution at the 5-position (renumbered).[1]

## Experimental Protocol (General Procedure)

- Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a drying tube (CaCl<sub>2</sub> or inert gas line).
- Reagent Addition: Charge the flask with chlorosulfonic acid (5.0 equiv) and cool to 0°C.
- Substrate Addition: Add 3-chlorothiophene (1.0 equiv) dropwise over 30 minutes, maintaining temperature <5°C to minimize polymerization.
- Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (after mini-workup with amine quench).
- Quench: Pour the reaction mixture carefully onto crushed ice. The sulfonyl chloride will precipitate as an oil or solid.
- Extraction: Extract with Dichloromethane (DCM). Wash organic layer with cold water and brine.
- Purification: Dry over anhydrous

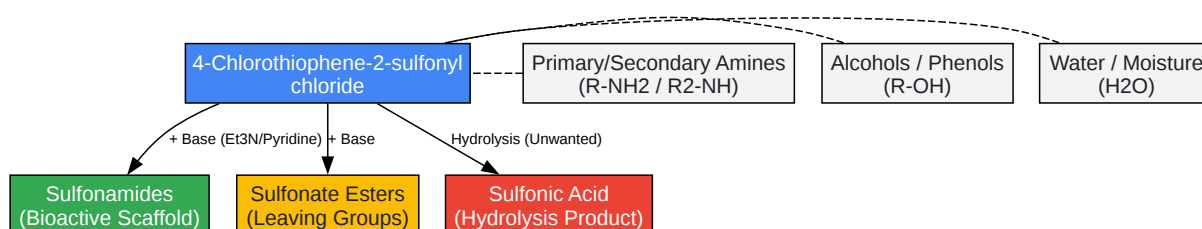
and concentrate. If isomeric mixture is present, purify via flash column chromatography (Hexanes/EtOAc) or recrystallization (Hexanes).

## Reactivity Profile & Medicinal Chemistry

### Applications[1][16]

The sulfonyl chloride moiety is a highly reactive electrophile, serving as a linchpin for creating sulfonamide libraries. The 4-chlorothiophene core is particularly valued for its ability to introduce a lipophilic, electron-withdrawing motif that is bioisosteric to 3-chlorophenyl rings but with distinct metabolic properties.[1]

### Key Transformations



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Figure 2: Divergent reactivity pathways.[1] Sulfonamide formation is the primary application in drug discovery.

### Applications in Drug Discovery[1][16]

- Fragment-Based Drug Design (FBDD): The 4-chlorothiophene moiety is used to probe hydrophobic pockets in protein targets where a phenyl group might be too bulky or lack the necessary electronic vectors.[1]
- Bioactive Scaffolds: Derivatives of chlorothiophene sulfonamides have been investigated for:
  - Antitumor Activity: Targeting specific kinases or tubulin polymerization.

- Antibacterial Agents: Inhibitors of bacterial enzymes where the thiophene sulfur interacts with active site residues.
- Antiviral Agents: As seen in patents related to viral replication inhibitors (e.g., 5-bromo-4-chlorothiophene derivatives).[1]

## Handling, Safety, and Stability

### Safety Profile (GHS Classification)

- Signal Word: DANGER
- Hazard Statements:
  - H314: Causes severe skin burns and eye damage.
  - H290: May be corrosive to metals.
- EUH014: Reacts violently with water.[4]

### Protocol for Safe Handling

- Moisture Control: Always handle in a fume hood. Use oven-dried glassware. The compound hydrolyzes rapidly to form HCl gas and the corresponding sulfonic acid.
- PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. A face shield is recommended during the quenching step of synthesis.
- Spill Management: Do not use water. Absorb with dry sand or vermiculite. Neutralize with weak base (sodium bicarbonate) only after the bulk material has been collected.

### Storage

- Temperature: Store at 2°C to 8°C.
- Atmosphere: Store under Argon or Nitrogen.[1]
- Shelf Life: 12–18 months if seal is maintained. Discoloration (darkening) indicates decomposition.

## References

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## Sources

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- 2. 16629-19-9|Thiophene-2-sulfonyl chloride|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
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